
2-Oxopropane-1,3-disulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of propanoic acid where two sulfonic acid groups are attached to the first and third carbon atoms, and a ketone group is present at the second carbon atom.
Synthetic Routes and Reaction Conditions:
Starting from Propanoic Acid: Propanoic acid can be oxidized to form 2-oxopropane-1,3-disulfonic acid through a multi-step process involving sulfonation and oxidation reactions.
Direct Sulfonation: Direct sulfonation of propanone (acetone) followed by oxidation can also yield the desired compound.
Industrial Production Methods: The industrial production of 2-oxopropane-1,3-disulfonic acid typically involves large-scale sulfonation reactors where propanoic acid or propanone is treated with sulfuric acid under controlled conditions to introduce sulfonic acid groups.
Types of Reactions:
Oxidation: 2-oxopropane-1,3-disulfonic acid can undergo further oxidation to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfides or thioethers.
Substitution: Substitution reactions can replace the sulfonic acid groups with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles in the presence of a strong acid catalyst.
Major Products Formed:
Oxidation Products: Carboxylic acids, such as propanoic acid derivatives.
Reduction Products: Sulfides or thioethers.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-Oxopropane-1,3-disulfonic acid has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-oxopropane-1,3-disulfonic acid exerts its effects depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. In biochemical studies, it may interact with enzymes or other biomolecules to modulate their activity.
Molecular Targets and Pathways:
Enzymes: It may target specific enzymes involved in metabolic pathways.
Biomolecules: It can interact with proteins, nucleic acids, or other cellular components.
Comparison with Similar Compounds
2-Oxopropane-1,3-disulfonic acid is similar to other sulfonic acids and ketones, but its unique combination of functional groups gives it distinct properties and reactivity. Some similar compounds include:
Propanoic Acid: A simpler carboxylic acid without sulfonic groups.
Acetone: A simpler ketone without sulfonic groups.
Sulfonic Acids: Other sulfonic acids with different structures and reactivity profiles.
Properties
CAS No. |
690-78-8 |
|---|---|
Molecular Formula |
C3H6O7S2 |
Molecular Weight |
218.2 g/mol |
IUPAC Name |
2-oxopropane-1,3-disulfonic acid |
InChI |
InChI=1S/C3H6O7S2/c4-3(1-11(5,6)7)2-12(8,9)10/h1-2H2,(H,5,6,7)(H,8,9,10) |
InChI Key |
BFSIDIWZBQSIHF-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)CS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



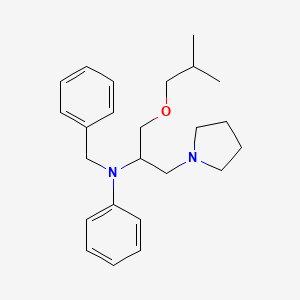
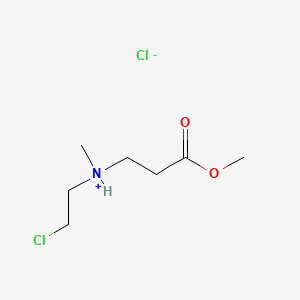
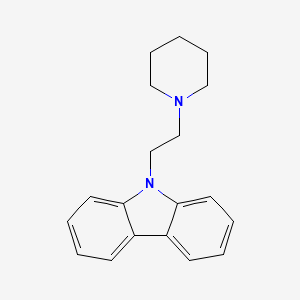

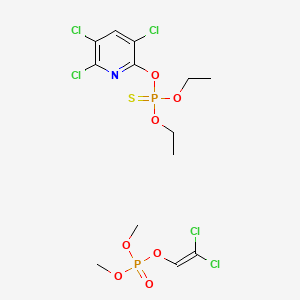
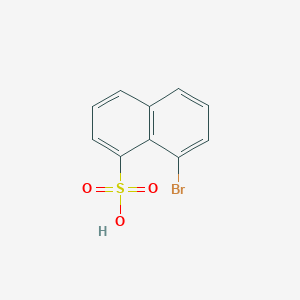
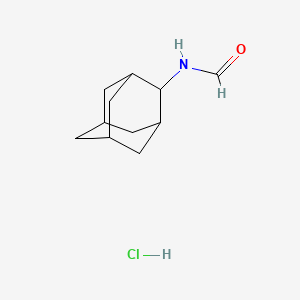
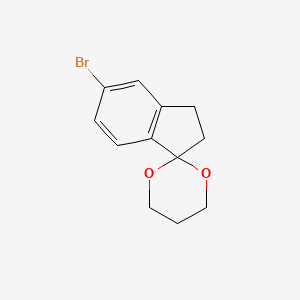
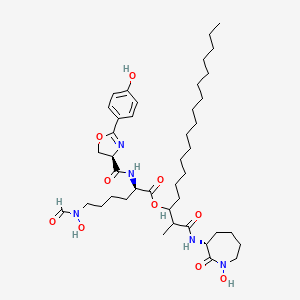
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
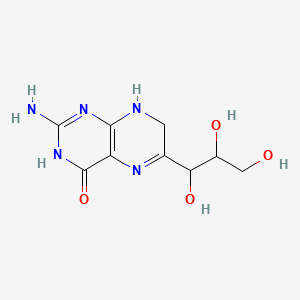
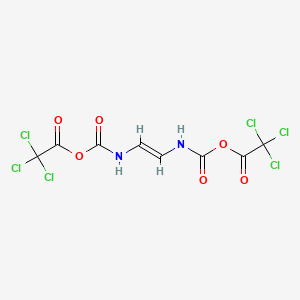
![N-(4-methylphenyl)-10-[10-(4-methyl-N-(4-propan-2-ylphenyl)anilino)anthracen-9-yl]-N-(4-propan-2-ylphenyl)anthracen-9-amine](/img/structure/B15347245.png)
